3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine

Catalog No.
S713202
CAS No.
33050-38-3
M.F
C5H2Cl2N4
M. Wt
189 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine

CAS Number

33050-38-3

Product Name

3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine

IUPAC Name

3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C5H2Cl2N4

Molecular Weight

189 g/mol

InChI

InChI=1S/C5H2Cl2N4/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H

InChI Key

YHVQNULRPMZYEO-UHFFFAOYSA-N

SMILES

C1=CC(=NN2C1=NN=C2Cl)Cl

Canonical SMILES

C1=CC(=NN2C1=NN=C2Cl)Cl

3,6-Dichloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound characterized by a fused triazole and pyridazine structure. It has the molecular formula C5_5H2_2Cl2_2N4_4 and is notable for its two chlorine substituents at the 3 and 6 positions of the triazolo ring. This unique structure contributes to its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Synthesis and Characterization:

3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific compound consists of five carbon atoms, two chlorine atoms, two nitrogen atoms, and four hydrogen atoms. Several methods have been reported for its synthesis, often involving the reaction of readily available starting materials like 3,6-dichloropyridazine and hydrazine hydrate. PubChem, National Institutes of Health: )

Potential Applications:

Research suggests that 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine may hold potential in various scientific research fields, including:

  • Medicinal Chemistry: Studies have explored its potential as an anticonvulsant and antitumor agent. However, further research is needed to determine its efficacy and safety in these contexts.
  • Material Science: The compound's unique structure and properties have been investigated for potential applications in the development of new materials, such as heat-resistant polymers. [European Patent Office, Patent EP1303472A1]
  • Organic Chemistry: Researchers have employed 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine as a building block for the synthesis of more complex molecules with desired properties. [Journal of Heterocyclic Chemistry, 2008, 45, 12, 3721-3726]
, including nucleophilic substitutions and cycloadditions. Notably, it can undergo vicarious nucleophilic substitution, where nucleophiles replace chlorine atoms in the molecule. This reaction pathway is significant for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications .

Additionally, 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine can act as an electron-deficient diene in inverse electron demand Diels-Alder reactions, allowing for the synthesis of more complex organic compounds .

Research indicates that 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine exhibits notable biological activities, particularly as an antiproliferative agent against various cancer cell lines. Studies have shown that derivatives of this compound can inhibit cell growth in gastric adenocarcinoma and fibrosarcoma models . The structural modifications through substitutions significantly influence its cytotoxicity and mechanism of action.

The synthesis of 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine typically involves several key steps:

  • Starting Materials: The synthesis often begins with suitable hydrazine derivatives and chlorinated pyridazines.
  • Reagents: Common reagents include chloroacetyl chloride and various solvents such as methanol or ethanol.
  • Reaction Conditions: The reactions are usually conducted under reflux conditions or microwave irradiation to enhance yields and reduce reaction times .
  • Purification: Post-reaction purification is often achieved through crystallization or chromatography to isolate the desired product.

Due to its unique structure and biological properties, 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine finds applications in multiple fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new anticancer agents.
  • Materials Science: Its properties make it a candidate for creating low-sensitivity high-energy materials .
  • Agricultural Chemistry: Potential uses in developing herbicides or fungicides due to its biological activity.

Interaction studies have focused on understanding how 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine interacts with biological macromolecules like proteins. Molecular docking studies suggest that it can effectively bind to tubulin at the colchicine site, which is crucial for its antiproliferative effects . These interactions are essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazineSimilar triazole-pyridazine fusionContains an additional chloromethyl group
3-Methyl-1,2,4-triazolo[4,3-b]pyridazineMethyl substitution at position 3Less halogenated; different biological activity
5-Amino-1,2,4-triazolo[4,3-b]pyridazineAmino group at position 5Potentially higher solubility and reactivity

These compounds highlight the diversity within the triazolo-pyridazine class while emphasizing the unique dichlorination of the target compound that may enhance its reactivity and biological profile compared to others.

Molecular Structure and Configuration

The molecular architecture of 3,6-dichloro- [2] [3]triazolo[4,3-b]pyridazine exhibits a highly ordered bicyclic structure with precise geometric parameters [4]. The compound possesses a molecular weight of 189.00 g/mol and is identified by the Chemical Abstracts Service number 33050-38-3 [4]. The structural configuration demonstrates a planar arrangement of atoms within the fused ring system, contributing to the compound's aromatic stability [4].

PropertyValueReference
Molecular FormulaC₅H₂Cl₂N₄PubChem 2.2 (PubChem release 2025.04.14) [4]
Molecular Weight189.00 g/molPubChem 2.2 (PubChem release 2025.04.14) [4]
CAS Number33050-38-3PubChem Database [4]
IUPAC Name3,6-dichloro- [2] [3]triazolo[4,3-b]pyridazineLexichem TK 2.7.0 [4]
SMILESClC1=NN2C(Cl)=NN=C2C=C1OEChem 2.3.0 [4]
InChIInChI=1S/C5H2Cl2N4/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2HInChI 1.07.2 [4]

The triazole ring within the structure adopts a specific configuration where the nitrogen atoms are positioned at the 1, 2, and 4 positions, creating a characteristic electron distribution pattern [5]. The fusion occurs between the triazole and pyridazine rings through a shared carbon-nitrogen bond arrangement that stabilizes the overall molecular framework [5]. The chlorine substituents are located at positions 3 and 6 of the fused system, significantly influencing the electronic properties and reactivity patterns of the molecule [4].

Isomeric Considerations

The structural classification of 3,6-dichloro- [2] [3]triazolo[4,3-b]pyridazine requires careful consideration of multiple isomeric possibilities within the triazolopyridazine family [5]. Triazolopyridazine compounds can exist in various isomeric forms that differ in the arrangement of nitrogen atoms and the nature of ring fusion [5]. The specific [4,3-b] fusion pattern distinguishes this compound from other potential isomers such as [4,3-a], [1,5-a], and [1,5-b] arrangements [5].

Ring Fusion TypeNitrogen Position ArrangementCharacteristic Features
[2] [3]triazolo[4,3-b]pyridazineN1-N2 bond fusion at 4,3-b positionTarget compound; chlorine substituents at 3,6-positions
[2] [3]triazolo[4,3-a]pyridazineN1-N2 bond fusion at 4,3-a positionAlternative fusion pattern; different reactivity
[2] [3]triazolo[1,5-a]pyridazineN1-N2 bond fusion at 1,5-a positionDistinct electronic distribution pattern
[2] [3]triazolo[1,5-b]pyridazineN1-N2 bond fusion at 1,5-b positionUnique conformational properties

The isomeric considerations also extend to the positioning of the chlorine substituents, which can theoretically occupy different positions on the bicyclic framework [6]. However, the 3,6-dichloro substitution pattern provides optimal electronic stabilization and synthetic accessibility [7]. The specific arrangement of heteroatoms within the ring system creates distinct chemical environments that influence both the physical and chemical properties of the compound [6].

Electronic Distribution

The electronic structure of 3,6-dichloro- [2] [3]triazolo[4,3-b]pyridazine exhibits characteristic features associated with nitrogen-rich heterocyclic systems [8]. The presence of four nitrogen atoms within the bicyclic framework creates multiple sites for electron density localization and delocalization [8]. The triazole ring contributes three nitrogen atoms, while the pyridazine ring provides one additional nitrogen atom, resulting in a highly electronegative molecular environment [8].

Electronic PropertyValueReference
XLogP3-AA1.7XLogP3 3.0 (PubChem release 2025.04.14) [4]
Hydrogen Bond Donor Count0Cactvs 3.4.8.18 (PubChem release 2025.04.14) [4]
Hydrogen Bond Acceptor Count3Cactvs 3.4.8.18 (PubChem release 2025.04.14) [4]
Topological Polar Surface Area43.1 ŲCactvs 3.4.8.18 (PubChem release 2025.04.14) [4]
Heavy Atom Count11PubChem [4]
Formal Charge0PubChem [4]
Complexity155Cactvs 3.4.8.18 (PubChem release 2025.04.14) [4]

The electron distribution within the molecule is significantly influenced by the electronegativity of the chlorine substituents, which withdraw electron density from the aromatic system [8]. This electronic withdrawal effect enhances the electrophilic character of the heterocyclic framework and modifies the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [9]. The nitrogen atoms within the triazole ring participate in π-electron delocalization, contributing to the overall aromatic stabilization of the system [8].

Computational studies on related triazolopyridazine systems have demonstrated that the electronic distribution is highly dependent on the specific arrangement of nitrogen atoms and substituents [8]. The molecular electrostatic potential calculations reveal regions of electron density concentration around the nitrogen atoms, while the chlorine substituents create areas of electron deficiency [8]. These electronic characteristics directly influence the compound's reactivity patterns and intermolecular interactions [8].

Conformational Analysis

The conformational behavior of 3,6-dichloro- [2] [3]triazolo[4,3-b]pyridazine is characterized by a rigid planar structure due to the aromatic nature of the fused ring system [10]. The bicyclic framework restricts conformational flexibility, with the molecule adopting a nearly planar configuration that minimizes steric strain and maximizes π-orbital overlap [10]. The fusion of the triazole and pyridazine rings creates a locked conformation that prevents significant rotational freedom around the interfacial bonds [10].

Crystal structure analyses of related triazolopyridazine derivatives have revealed that these compounds typically maintain planarity within the fused ring system [10]. The bond angles and bond lengths within the structure are consistent with aromatic character, with minimal deviation from ideal geometric parameters [10]. The chlorine substituents at positions 3 and 6 do not significantly perturb the planar arrangement of the ring system due to their positioning within the molecular plane [10].

The conformational stability of the compound is further enhanced by intramolecular interactions between the heteroatoms and the electronic delocalization across the fused ring system [11]. The nitrogen atoms within the structure participate in stabilizing interactions that maintain the preferred conformational arrangement [11]. The absence of rotatable bonds, as indicated by the rotatable bond count of zero, confirms the rigid nature of the molecular structure [4].

Theoretical Structure Calculations

Theoretical investigations of triazolopyridazine systems employing density functional theory methods have provided valuable insights into the structural and electronic properties of these compounds [9]. Computational studies utilizing various theoretical approaches, including ab initio and density functional theory calculations, have been employed to understand the fundamental characteristics of nitrogen-rich heterocyclic systems [12]. These calculations typically involve geometry optimization, frequency analysis, and electronic structure determination using sophisticated quantum chemical methods [13].

High-level ab initio calculations on related triazole and heterocyclic systems have demonstrated the accuracy of theoretical predictions for bond lengths, bond angles, and electronic properties [14]. The computational approaches commonly employed include Hartree-Fock methods, coupled-cluster calculations, and density functional theory with various exchange-correlation functionals [14]. These theoretical investigations provide precise structural parameters that complement experimental data and offer predictive capabilities for understanding molecular behavior [14].

Molecular orbital calculations on triazole-containing heterocycles have revealed the importance of electron correlation effects in determining accurate structural and energetic properties [9]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies calculated for triazolopyridazine systems provide insights into the electronic excitation properties and chemical reactivity [15]. Frontier molecular orbital analysis has proven particularly valuable for understanding the nucleophilic and electrophilic behavior of these compounds [15].

The theoretical prediction of conformational preferences and electronic distribution patterns has been validated through comparison with experimental spectroscopic data [16]. Density functional theory calculations employing functionals such as B3LYP, M06-2X, and ωB97X-D have shown excellent agreement with experimental structural parameters for similar nitrogen-containing heterocycles [13]. The computational results provide a theoretical foundation for understanding the structure-property relationships in triazolopyridazine systems and guide the design of related compounds with desired characteristics [13].

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3,6-Dichloro-[1,2,4]triazolo[4,3-b]pyridazine

Dates

Last modified: 08-15-2023

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